[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate
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Overview
Description
[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate is a complex organic compound with a unique structure that combines elements of fatty acids, aromatic rings, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate typically involves multiple steps. One common approach is to start with the preparation of the fatty acid derivative, octadec-9-enoic acid, which is then converted into its corresponding amide. This amide is subsequently reacted with a pyridine derivative to form the desired intermediate. Finally, the intermediate is phosphorylated under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring and phosphate group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in cellular signaling and membrane dynamics.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of [(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could influence signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate can be compared with similar compounds such as:
- [(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] hydrogen phosphate
- [(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] phosphate
These compounds share similar structural features but differ in their phosphate group configurations
Properties
Molecular Formula |
C33H51N2O6P |
---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate |
InChI |
InChI=1S/C33H51N2O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-33(36)35-31(28-41-42(37,38)39)26-29-21-23-32(24-22-29)40-27-30-19-17-18-25-34-30/h9-10,17-19,21-25,31H,2-8,11-16,20,26-28H2,1H3,(H,35,36)(H2,37,38,39)/b10-9-/t31-/m0/s1 |
InChI Key |
XHZMTTZICDAOHN-KKUMVYOXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)(O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)COP(=O)(O)O |
Origin of Product |
United States |
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